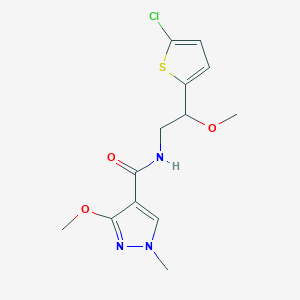

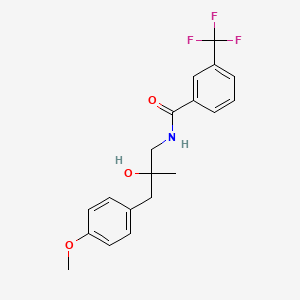

![molecular formula C20H19ClN2O3 B2502533 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)

3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide" is a structurally complex molecule that appears to be related to a family of benzamide derivatives. These compounds have been studied for various properties, including their molecular structure, pharmacological activity, and potential for intramolecular cyclization reactions.

Synthesis Analysis

The synthesis of related benzamide derivatives has been explored in the literature. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers was achieved from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was prepared from commercially available trans-4-hydroxy-L-proline . This suggests that the synthesis of the compound may involve similar strategies, utilizing chiral starting materials and specific reagents to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various techniques. X-ray diffraction analysis has been used to determine the crystalline structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing that it crystallizes in a triclinic system . Similarly, the molecular structure of TKS159 has been characterized, showing two polymorphs with distinct X-ray powder diffraction patterns . These studies indicate that the molecular structure of benzamide derivatives is amenable to detailed analysis, which would also apply to the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. Electrophilic intramolecular cyclization has been observed in functional derivatives of unsaturated compounds, such as 4-aryl-N-(thiophen-3-yl)but-3-enamides, leading to the formation of different cyclic structures . This suggests that the compound "this compound" may also be capable of undergoing similar cyclization reactions, potentially yielding novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. For example, the antioxidant properties of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using density functional theory (DFT) . The pharmacological activity of TKS159 and its isomers was assessed through their affinity for 5-HT4 receptors and their effect on gastric emptying in rats . These studies demonstrate that benzamide derivatives can exhibit significant biological activity and possess distinct physical and chemical properties that can be systematically analyzed.

Scientific Research Applications

MS402 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of bromodomains in gene regulation and chromatin remodeling.

Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancers, and other conditions involving dysregulated gene expression.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting bromodomains

Mechanism of Action

MS402 exerts its effects by selectively binding to the first bromodomain (BD1) of BRD4, thereby inhibiting its interaction with acetylated histones. This prevents the recruitment of transcriptional machinery to specific gene loci, leading to the suppression of gene expression. The molecular targets and pathways involved include the inhibition of T-helper 17 cell differentiation and the amelioration of colitis in mice .

Similar Compounds:

JQ1: Another BET bromodomain inhibitor, but less selective for BD1.

I-BET762: A pan-BET inhibitor with broader activity across different bromodomains.

OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains

Uniqueness of MS402: MS402 is unique in its high selectivity for the first bromodomain (BD1) of BRD4, which makes it a valuable tool for studying the specific functions of this domain and for developing targeted therapies with potentially fewer off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of MS402 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: MS402 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MS402 may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

properties

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTVTSICPINUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes MS402 unique compared to other BET inhibitors?

A1: MS402 demonstrates selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). [, ] This is significant because most BET inhibitors target both BD1 and BD2 indiscriminately. Selective inhibition of BD1 offers the potential for fewer side effects and a more targeted therapeutic approach. []

Q2: How does MS402 interact with BRD4 at a molecular level?

A2: MS402 binds to the acetyl-lysine binding pocket of BRD4's BD1 with higher affinity compared to BD2. [, ] Computational studies using molecular dynamics simulations and binding free energy calculations revealed that specific residues like Gln85, Pro86, Asn140, and Ile146 in BD1 contribute significantly to this selective binding. []

Q3: What are the downstream effects of MS402 inhibiting BRD4's BD1?

A3: By selectively inhibiting BD1, MS402 disrupts the binding of BRD4 to specific gene loci, particularly those related to Th17 cell differentiation. [] This interference reduces the recruitment of p-TEFb by BRD4, a crucial step for RNA polymerase II phosphorylation and subsequent gene transcription. [] Consequently, MS402 primarily inhibits Th17 cell differentiation with minimal impact on other T helper cell subsets like Th1, Th2, and Treg cells. []

Q4: What is the therapeutic potential of MS402 based on current research?

A4: Preclinical studies using a mouse model of colitis demonstrated that MS402 effectively prevents and alleviates disease severity. [] This therapeutic benefit is attributed to MS402's ability to specifically inhibit Th17 cell development, a key player in inflammatory bowel diseases. [] These findings suggest MS402 holds promise as a potential therapeutic agent for inflammatory disorders.

Q5: Are there any computational models available to study MS402?

A5: Yes, researchers have employed computational chemistry techniques to investigate the interaction between MS402 and BRD4. Molecular dynamics simulations, adaptive biasing force, and multiple-walker adaptive biasing force simulations have been used to study the binding mechanism and selectivity of MS402 towards BRD4-BD1. [] These computational models provide valuable insights into the structural basis of MS402's selectivity and can guide the development of more potent and selective BD1 inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

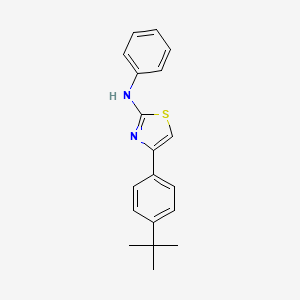

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

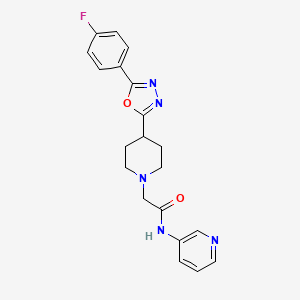

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

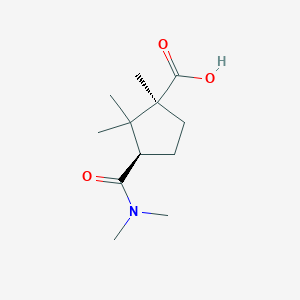

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)